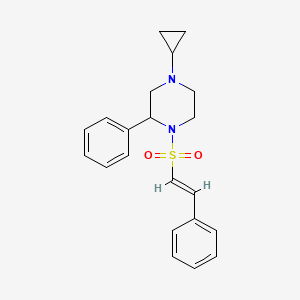

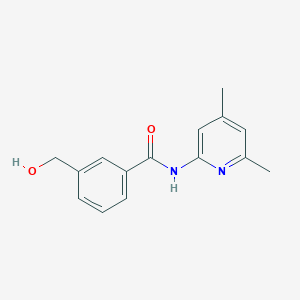

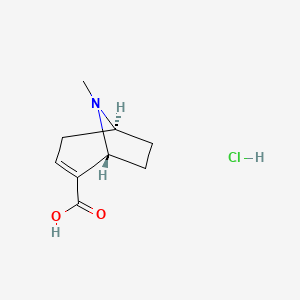

![molecular formula C12H10FN3O B2973588 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1553968-38-9](/img/structure/B2973588.png)

2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Computational Evaluation

A study involved the synthesis and spectroscopic study of two new pyrazole derivatives, including a compound related to the one of interest, and detailed computational evaluation of their reactivity and pharmaceutical potential. Computational techniques such as density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking were used to explore their properties and potential inhibitory activities against specific targets, suggesting possible pharmaceutical applications (Thomas et al., 2018).

Structural Characterization

Another research focused on the synthesis and crystal structures of N-substituted pyrazolines, highlighting the structural aspects of these compounds. The study provided valuable insights into the molecular structure through X-ray single crystal structure determination, contributing to the understanding of their chemical behavior and potential for further modifications (Loh et al., 2013).

Anticancer Activity

Research on novel fluoro substituted benzo[b]pyran derivatives, which are structurally related to the compound of interest, showed anticancer activity at low concentrations compared to a reference drug. This indicates the potential of such compounds in the development of new cancer treatments (Hammam et al., 2005).

Discovery and Molecular Corroboration

A study on the discovery, synthesis, and molecular corroborations of medicinally important novel pyrazoles, including drug efficacy determinations through in silico, in vitro, and cytotoxicity validations, highlights the comprehensive approach taken to evaluate the potential of pyrazole derivatives in medicine. The compounds were tested for antioxidant, anti-breast cancer, and anti-inflammatory properties, showing promising results (Thangarasu et al., 2019).

Synthesis of Antibacterial Agents

Further research involved the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones as antibacterial agents. This work emphasizes the antimicrobial potential of pyrazole derivatives, underscoring their importance in developing new antibacterial treatments (Solankee & Patel, 2004).

Mechanism of Action

Target of Action

The primary target of 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the neurokinin 3 receptor (NK3R) . NK3R is a G-protein coupled receptor that plays a crucial role in the transmission of nerve impulses in the central nervous system .

Mode of Action

2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one acts as an antagonist to the NK3R . By binding to these receptors, it prevents the natural ligands from activating the receptor, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

The inhibition of NK3R by 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one affects various biochemical pathways. One of the key impacts is the regulation of luteinizing hormone (LH) secretion . By inhibiting NK3R, the compound can reversibly suppress the pulsatile secretion of LH .

Pharmacokinetics

It is known that the compound has a predicted boiling point of 6230±650 °C and a density of 156±01 g/cm3 . It is soluble in DMSO, which suggests that it may have good bioavailability .

Result of Action

The result of the action of 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the suppression of LH pulsatile secretion . This can have significant effects on reproductive physiology, as LH is crucial for ovulation and the maintenance of the menstrual cycle .

Action Environment

The action of 2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can be influenced by various environmental factors. For instance, the compound should be stored at -20°C to maintain its stability . Furthermore, the efficacy of the compound can be affected by the physiological state of the individual, such as the hormonal status .

properties

IUPAC Name |

2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTQTRGFDWEKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]benzamide](/img/structure/B2973521.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)

![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)